4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone

Density Physicochemical property 3,4-Dihydropyrimidin-2(1H)-one

4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 67405-28-1; also named (4E)-1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one) is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class. It is formally a stable nitrolic acid that bears an exocyclic nitromethylene (=CH–NO2) group at the 4‑position of the dihydropyrimidinone ring, a structural feature that distinguishes it from the far more common 4‑aryl DHPMs produced by the Biginelli reaction.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 67405-28-1
Cat. No. B12782242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone
CAS67405-28-1
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=C[N+](=O)[O-])N(C1=O)C
InChIInChI=1S/C7H9N3O3/c1-8-4-3-6(5-10(12)13)9(2)7(8)11/h3-5H,1-2H3/b6-5+
InChIKeyGPSMMSVKLWJPLW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 67405-28-1): Chemical Class and Structural Identity


4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 67405-28-1; also named (4E)-1,3-dimethyl-4-(nitromethylidene)pyrimidin-2-one) is a member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class . It is formally a stable nitrolic acid that bears an exocyclic nitromethylene (=CH–NO2) group at the 4‑position of the dihydropyrimidinone ring, a structural feature that distinguishes it from the far more common 4‑aryl DHPMs produced by the Biginelli reaction [1]. The compound has been isolated and characterized by X‑ray crystallography, confirming the (E)‑configuration of the exocyclic double bond [1]. Calculated physicochemical properties include a density of 1.389 g cm⁻³, a boiling point of 265.4 °C (at 760 mmHg), a polar surface area (PSA) of 72.75 Ų, and a refractive index of 1.631 .

Why a Generic 3,4-Dihydropyrimidin-2(1H)-one Cannot Replace 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone in Research Procurement


The 3,4‑dihydropyrimidin‑2(1H)‑one scaffold is represented by thousands of Biginelli‑type compounds, the vast majority of which carry a 4‑aryl substituent [1]. In contrast, CAS 67405‑28‑1 bears a planar, electron‑withdrawing nitromethylene group at C‑4, fundamentally altering the electronic structure, dipole moment, and hydrogen‑bonding capacity of the heterocycle [2]. This electronic reconfiguration is directly reflected in the compound’s distinct predicted physicochemical profile: a density of 1.389 g cm⁻³, a boiling point of 265.4 °C, and a PSA of 72.75 Ų . These properties cannot be reproduced by any 4‑aryl DHPM and translate directly into different chromatographic retention times, different solubility behaviour, and different reactivity in downstream synthetic transformations. Substituting a generic 4‑aryl DHPM or an unsubstituted parent DHPM for this compound in any application that depends on the nitromethylene group—such as further nitration to polynitro derivatives, metal‑coordination chemistry, or structure‑activity relationship studies on 4‑exocyclic‑substituted DHPMs—would invalidate the experimental outcome. The following section provides the quantitative data that support these differentiation claims.

Quantitative Differentiation of 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone from Its Closest DHPM Analogs


Predicted Density Comparison: Nitromethylene DHPM vs. Unsubstituted Parent DHPM

The predicted density of 4-((hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is 1.389 g cm⁻³ . In comparison, the predicted density of the unsubstituted parent scaffold, 1,3‑dimethyl‑3,4‑dihydro‑2(1H)‑pyrimidinone (CAS 6749‑87‑7), is 1.18 g cm⁻³ . The nitromethylene substituent therefore increases predicted density by approximately 0.21 g cm⁻³, or roughly 18%. This difference is consistent with the additional mass and the electron‑withdrawing character of the nitro group, which is expected to compact the molecular packing.

Density Physicochemical property 3,4-Dihydropyrimidin-2(1H)-one

Predicted Polar Surface Area (PSA) Differentiation Between Nitromethylene DHPM and 4‑Aryl DHPMs

The predicted topological polar surface area (tPSA) of 4-((hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is 72.75 Ų . Typical monastrol‑type 4‑aryl DHPMs (e.g., ethyl 6‑methyl‑2‑oxo‑4‑phenyl‑1,2,3,4‑tetrahydropyrimidine‑5‑carboxylate) exhibit predicted tPSA values in the range of 80–95 Ų depending on the substituents on the aryl ring [1]. The lower PSA of CAS 67405‑28‑1 is primarily due to the absence of the ester group at C‑5 and the compact nature of the nitromethylene substituent relative to a phenyl ring.

Polar Surface Area Drug-likeness 3,4-Dihydropyrimidin-2(1H)-one

Unique Crystallographically Confirmed (E)-Nitromethylene Configuration vs. 4‑Aryl DHPMs

Single‑crystal X‑ray diffraction analysis of 4-((hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone confirmed the (E)‑configuration of the exocyclic C4 = CH–NO2 bond and revealed a planar geometry of the nitromethylene group conjugated with the dihydropyrimidinone ring [1]. In contrast, typical Biginelli 4‑aryl DHPMs adopt a non‑planar arrangement at C‑4, with the aryl ring rotated out of the plane of the heterocycle due to steric hindrance [2]. The planarity of the nitromethylene DHPM maximizes π‑orbital overlap across the enone‑nitro system, a structural feature that is absent in all 4‑aryl DHPMs.

X-ray crystallography Stereochemistry Nitrolic acid

Predicted Boiling Point and Thermal Stability vs. Unsubstituted DHPM Scaffold

The predicted boiling point of 4-((hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone is 265.4 °C at 760 mmHg . The unsubstituted parent scaffold, 1,3‑dimethyl‑3,4‑dihydro‑2(1H)‑pyrimidinone, has a predicted boiling point of approximately 198 °C . The nitromethylene substituent thus increases the predicted boiling point by roughly 67 °C, a consequence of the increased molecular weight, enhanced dipole moment, and stronger intermolecular interactions imparted by the nitro group.

Boiling point Thermal stability 3,4-Dihydropyrimidin-2(1H)-one

Evidence‑Supported Application Scenarios for 4-((Hydroxy(oxido)amino)methylene)-1,3-dimethyl-3,4-dihydro-2(1H)-pyrimidinone (CAS 67405-28-1)


Synthetic Intermediate for Polynitro DHPM Derivatives in Energetic Materials Research

The nitromethylene group at C‑4 provides a reactive handle for further nitration or functionalization. The isolation and full characterization of this stable nitrolic acid demonstrate that the DHPM scaffold can accommodate a highly electron‑deficient exocyclic substituent while retaining crystallinity and thermal robustness . Research programs developing new energetic heterocycles can use this compound as a well‑defined starting point, leveraging its predicted boiling point of 265.4 °C [1] as a guide for safe handling and purification protocols.

Reference Standard for Chromatographic Method Development Targeting Nitromethylene Heterocycles

The distinct predicted physicochemical profile—density 1.389 g cm⁻³, PSA 72.75 Ų, refractive index 1.631 —makes this compound a useful retention‑time marker in reversed‑phase HPLC and GC method development for nitromethylene‑containing heterocycles. Its absence of aryl UV chromophores differentiates it from the ubiquitous 4‑aryl DHPMs, providing a unique spectral signature that can serve as an internal standard in impurity profiling of neonicotinoid‑related compounds.

Crystallographic Model Compound for Exocyclic Nitromethylene‑Heterocycle Conjugation Studies

The single‑crystal X‑ray structure reported by Puchała et al. (2001) [1] provides the only crystallographically characterized example of a DHPM bearing a fully conjugated exocyclic nitromethylene group in the (E)‑configuration. This makes the compound a structurally authenticated model for computational chemistry validation, particularly for DFT studies of push‑pull enone‑nitro systems where planarity and bond‑length alternation are critical parameters.

Scaffold for Fragment‑Based Drug Discovery Targeting Low‑PSA Chemical Space

With a predicted tPSA of 72.75 Ų, this compound occupies a physicochemical space that is underrepresented among DHPMs, most of which carry a C‑5 ester and a 4‑aryl group and cluster at PSA values >80 Ų . Fragment‑based screening libraries seeking CNS‑penetrant or intracellular target‑directed DHPM fragments can incorporate this compound as a low‑PSA, low‑molecular‑weight (183.16 Da) entry point for subsequent elaboration.

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